molecular formula C12H4Cl4O2 B1208470 1,3,6,8-Tetrachlorodibenzo-P-dioxin CAS No. 33423-92-6

1,3,6,8-Tetrachlorodibenzo-P-dioxin

Cat. No. B1208470
CAS RN: 33423-92-6
M. Wt: 322 g/mol
InChI Key: OTQFXRBLGNEOGH-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrachlorodibenzo-P-dioxin (TCDD) is a polychlorinated dibenzodioxine . It belongs to a class of manufactured chemicals known as dioxins , which consist of dioxin skeletal structures with chlorine substituents. Dioxins are also considered persistent organic pollutants (POPs) and are regulated due to their environmental impact. TCDD is a by-product of various processes, including the manufacture of organochlorides, paper bleaching, waste treatment, and natural sources like volcanoes and forest fires .

Molecular Structure

TCDD has the following molecular formula: C12H4Cl4O2 . Its chemical structure consists of a dibenzodioxin core with four chlorine atoms attached at specific positions . Here’s a simplified representation:

Physical and Chemical Properties

  • Persistence : TCDD is highly persistent in the environment due to its chemical stability .

Scientific Research Applications

Environmental Toxicology

TCDD is often studied in environmental toxicology due to its persistence and bioaccumulation in ecosystems. Research in this field examines the compound’s impact on wildlife and human health, particularly its potential as an endocrine disruptor and its role in carcinogenesis. Studies have utilized TCDD to understand the mechanisms of toxicity and to develop remediation strategies for contaminated sites .

Analytical Chemistry

In analytical chemistry, TCDD serves as a standard for developing and validating analytical methods for detecting dioxins. Techniques such as gas chromatography-mass spectrometry (GC-MS) are refined using TCDD to ensure accurate measurement of dioxins in environmental samples, foods, and biological tissues .

Pharmacology

TCDD is used in pharmacological research to study the aryl hydrocarbon receptor (AhR) pathway. By activating AhR, TCDD can modulate the expression of various genes involved in drug metabolism. This research has implications for understanding the interactions between environmental contaminants and pharmaceuticals .

Molecular Biology

Molecular biologists use TCDD to investigate the gene-environment interactions. TCDD is a ligand for AhR, and its binding leads to changes in gene expression. This helps in understanding the molecular basis of diseases and in developing gene therapies for conditions influenced by environmental factors .

Chemical Engineering

TCDD is relevant in chemical engineering for the development of new materials and processes that can either degrade or capture and contain such persistent organic pollutants. Research focuses on creating catalysts, absorbents, and other materials that can mitigate the environmental impact of dioxins .

Public Health

Public health research utilizes TCDD to study the long-term effects of dioxin exposure on populations. Epidemiological studies track the incidence of diseases in populations exposed to dioxins, leading to better risk assessment models and public health policies .

Developmental Biology

In developmental biology, TCDD is used to study its effects on embryonic development. It helps in understanding the developmental processes that are sensitive to environmental contaminants and can lead to congenital disabilities or developmental disorders .

Computational Chemistry

Computational chemists use TCDD to model the interaction between dioxins and biological molecules. Simulations and molecular docking studies help predict how TCDD and similar compounds bind to receptors like AhR, aiding in the design of dioxin remediation strategies .

Safety and Hazards

  • Regulation : TCDD production is strictly regulated globally due to its adverse effects .

Mechanism of Action

Target of Action

1,3,6,8-Tetrachlorodibenzo-P-dioxin primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The activation of AhR by 1,3,6,8-Tetrachlorodibenzo-P-dioxin affects various biochemical pathways. It leads to the suppression of humoral immune responses, characterized by decreased B cell to plasma cell differentiation and suppression of immunoglobulin production . It also promotes immunosuppression via modulations in the cecal metabolome .

Pharmacokinetics

The pharmacokinetics of 1,3,6,8-Tetrachlorodibenzo-P-dioxin is characterized by its persistence and bioaccumulation in fatty tissues of animals and humans due to its hydrophobic nature and resistance towards metabolism . Urinary excretion is a minor pathway, accounting for less than 1% to 28% of total excreted radioactivity, while fecal excretion accounts for 72% to more than 99% of eliminated radioactivity .

Result of Action

The molecular and cellular effects of 1,3,6,8-Tetrachlorodibenzo-P-dioxin’s action are profound. It results in the suppression of B-cell function, leading to decreased B cell to plasma cell differentiation and suppression of immunoglobulin production . Oxidation produces epoxide carcinogens that are rapidly detoxified by conjugation, but some molecules may escape to the nucleus of the cell and bind to DNA causing a mutation, resulting in cancer initiation .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 1,3,6,8-Tetrachlorodibenzo-P-dioxin. It is formed as an unintentional by-product of incomplete combustion and may be released to the environment during the combustion of fossil fuels and wood, and during the incineration of municipal and industrial wastes . Its persistence and bioaccumulation in the environment pose significant health risks to humans and wildlife .

properties

IUPAC Name

1,3,6,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQFXRBLGNEOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872011
Record name 1,3,6,8-tetrachlorodibenzo-p-dioxin
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Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetrachlorodibenzo-P-dioxin

CAS RN

33423-92-6
Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN
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Synthesis routes and methods

Procedure details

This is a prophetic example. 2.5 gms. of the sodium salt of 2,4,6-trichlorophenol and 5 to 7 mls. of dimethylsulfoxide are stirred at 200-200° C. for 16-24 hours. The reaction mixture is adsorbed on 10 gms. of silica gel, the solvent is allowed to evaporate and the absorbed reaction mixture is placed on top of a silica gel column (60 gms. silica gel, 4×2 mm). The column is eluted with 500 mls. of petroleum spirit. The solvent is removed in vacuo and the residue is recrystallized from 4 mls. of anisole/methanol (1:9) to give a 1-10% yield of 1,3,6,8-tetrachlorodibenzo-p-dioxin. The minor product 1,3,7,9-tetrachlorodibenzo-p-dioxin (2,4,6,8-tetrachlorodibenzo-p-dioxin) can be recovered from the mother liquors and further purified by high pressure liquid chromatography or by recrystallization from anisole/methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,3,6,8-Tetrachlorodibenzo-p-dioxin taken up by organisms, and what are the potential consequences?

A2: Aquatic organisms like rainbow trout fry and fathead minnows readily accumulate 1,3,6,8-TCDD from water, exhibiting high bioconcentration factors. [] This uptake primarily occurs through the gills and digestive tract, with 1,3,6,8-TCDD ultimately accumulating in tissues like the bile, where it can be metabolized. [] While elimination rates are relatively rapid, the continuous exposure of aquatic organisms to even low environmental levels of 1,3,6,8-TCDD raises concerns about potential long-term effects on their health and reproduction. []

Q2: Can 1,3,6,8-Tetrachlorodibenzo-p-dioxin be degraded in the environment?

A3: Research has shown that 1,3,6,8-TCDD can degrade in natural water under sunlight exposure, with degradation occurring at similar rates in both sterile and non-sterile conditions. [] This suggests that photodegradation plays a significant role in the natural attenuation of 1,3,6,8-TCDD in the environment. [] Additionally, white-rot fungi, such as Phlebia brevispora and Phlebia lindtneri, have shown promise in biodegrading 1,3,6,8-TCDD. [, ] These fungi produce extracellular enzymes like peroxidases, which can break down the 1,3,6,8-TCDD molecule. [, ] Understanding these natural degradation processes is crucial for developing effective bioremediation strategies for contaminated environments.

Q3: How does the structure of 1,3,6,8-Tetrachlorodibenzo-p-dioxin influence its bioactivity?

A4: Although 1,3,6,8-TCDD shares a similar structure with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), subtle differences in chlorine atom positioning significantly impact their interactions with the aryl hydrocarbon receptor (AhR). [] This receptor plays a crucial role in mediating the toxicity of dioxins. [] While 2,3,7,8-TCDD strongly induces AhR activity, leading to various downstream toxic effects, 1,3,6,8-TCDD exhibits much weaker AhR induction. [] This suggests that the specific arrangement of chlorine atoms in the dioxin molecule dictates its binding affinity to the AhR and, consequently, its overall toxicity profile. []

Q4: What analytical techniques are employed in the study of 1,3,6,8-Tetrachlorodibenzo-p-dioxin?

A5: Research on 1,3,6,8-TCDD utilizes various analytical techniques for detection, quantification, and monitoring. High-performance liquid chromatography (HPLC) is commonly used to separate and identify 1,3,6,8-TCDD and its potential metabolites in environmental samples. [] Additionally, radiolabeling with Carbon-14 (14C) allows researchers to track the fate and distribution of 1,3,6,8-TCDD in both laboratory and field settings. [, ] These techniques are crucial for understanding the behavior of 1,3,6,8-TCDD in various environments and evaluating the effectiveness of remediation strategies.

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